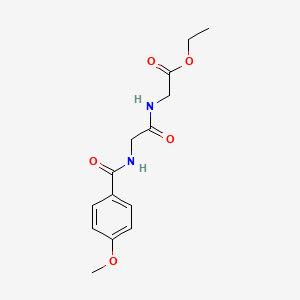

![molecular formula C17H18N4O3 B5522919 2-methyl-5-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-4(3H)-pyrimidinone](/img/structure/B5522919.png)

2-methyl-5-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-4(3H)-pyrimidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of molecules that include pyrimidinones and piperazinyl derivatives, which have been extensively studied for their diverse biological activities and potential as therapeutic agents. These compounds are of interest in pharmaceutical research due to their ability to interact with various biological targets, leading to antiproliferative, antimicrobial, and antiplatelet activities among others.

Synthesis Analysis

The synthesis of pyrimidinone derivatives often involves nucleophilic substitution reactions and cyclization processes starting from suitable precursors. For instance, Mallesha et al. (2012) describe the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives through a nucleophilic substitution reaction, showcasing a method that could be relevant for synthesizing the compound (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Molecular Structure Analysis

X-ray diffraction and ab initio calculations are common techniques for determining the molecular structure of pyrimidinones. Craciun et al. (1998) conducted such studies on a related compound, providing insights into the planarity of the pyrimidinone ring and the positioning of substituents which influence the compound's interactions and stability (Craciun, Huang, & Mager, 1998).

Chemical Reactions and Properties

Pyrimidinone derivatives undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and modifications at the piperazine moiety. These reactions can introduce functional groups that alter the compound's chemical properties and biological activity. For example, Krishnamurthy et al. (2011) described the synthesis of novel sulfonamide and carboxamide derivatives of a pyrimidinone compound, highlighting the diversity of chemical reactions applicable to this class of compounds (Krishnamurthy, Vinaya, Prasanna, Raghava, & Rangappa, 2011).

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have synthesized a range of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, using various starting materials and complex chemical reactions. These compounds have demonstrated good antibacterial and antifungal activities, comparable to known reference drugs like streptomycin and fusidic acid. The studies also detail the chemical processes involved in creating these compounds, highlighting the innovative approaches to enhancing antimicrobial efficacy (Hossan et al., 2012), (Abu‐Hashem et al., 2020).

Anti-Inflammatory and Antitumor Activities

Various studies have synthesized and evaluated the anti-inflammatory and antitumor activities of pyrimidinone derivatives and related heterocyclic systems. These compounds have shown potential as anti-inflammatory agents with activities comparable to Prednisolone®, and some have exhibited significant antitumor activities against human cancer cell lines, indicating their potential as cancer therapeutic agents (Amr et al., 2007), (Mallesha et al., 2012).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of pyrimidinone derivatives and other complex heterocyclic compounds have been extensively studied. These investigations not only provide insights into the chemical properties and structural elucidation of these compounds but also explore their potential applications in pharmaceuticals and material science. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and various synthetic methodologies are employed to understand the impurity profiles and to synthesize novel compounds with desired biological activities (Thomasberger et al., 1999), (Bhat et al., 2018).

properties

IUPAC Name |

2-methyl-5-[2-oxo-2-(3-oxo-4-phenylpiperazin-1-yl)ethyl]-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c1-12-18-10-13(17(24)19-12)9-15(22)20-7-8-21(16(23)11-20)14-5-3-2-4-6-14/h2-6,10H,7-9,11H2,1H3,(H,18,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHXQIMNLFFHQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)CC(=O)N2CCN(C(=O)C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-bis[(4-nitrobenzylidene)amino]benzoic acid](/img/structure/B5522841.png)

![2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5522854.png)

![1-(4-{4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5522860.png)

![11-(4-methyl-1-piperazinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5522866.png)

![N-[4-(diethylamino)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5522870.png)

![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5522876.png)

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5522879.png)

![[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-yl)ethyl]amine dihydrochloride](/img/structure/B5522891.png)

![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5522897.png)

![5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5522901.png)

![3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5522906.png)

![2-{[(5-nitro-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5522917.png)

![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5522951.png)